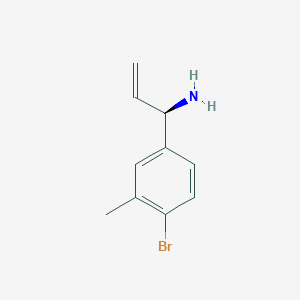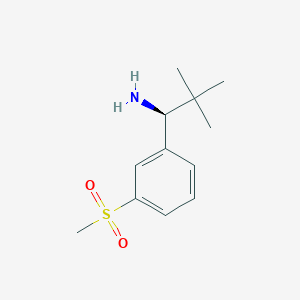
(1S)-1-(3-methanesulfonylphenyl)-2,2-dimethylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(3-methanesulfonylphenyl)-2,2-dimethylpropan-1-amine: is an organic compound characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a dimethylpropan-1-amine structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3-methanesulfonylphenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-methanesulfonylphenyl derivatives.
Amine Introduction:
Chiral Center Formation: The formation of the chiral center at the 1-position is accomplished using chiral catalysts or reagents to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products:
Oxidation Products: Corresponding oxides of the amine group.
Reduction Products: Methyl derivatives of the original compound.
Substitution Products: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and protein binding.
Medicine:
Industry:
Material Science: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of (1S)-1-(3-methanesulfonylphenyl)-2,2-dimethylpropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can form strong interactions with active sites, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
- Methyl 3-{[(1S)-1-(4-methanesulfonylphenyl)ethyl]sulfamoyl}benzoate
- 3-[(1S)-1-(2H-1,3-benzodioxol-5-yl)ethyl]-1-[(1R)-1-(4-methanesulfonylphenyl)ethyl]urea
- 1-[(1S)-1-(4-methanesulfonylphenyl)ethyl]-3-[3-(2-methylpropoxy)propyl]urea
Uniqueness:
- Structural Differences: The presence of the dimethylpropan-1-amine structure distinguishes (1S)-1-(3-methanesulfonylphenyl)-2,2-dimethylpropan-1-amine from its analogs.
- Reactivity: The specific arrangement of functional groups imparts unique reactivity patterns, making it suitable for specific applications.
特性
分子式 |
C12H19NO2S |
|---|---|
分子量 |
241.35 g/mol |
IUPAC名 |
(1S)-2,2-dimethyl-1-(3-methylsulfonylphenyl)propan-1-amine |
InChI |
InChI=1S/C12H19NO2S/c1-12(2,3)11(13)9-6-5-7-10(8-9)16(4,14)15/h5-8,11H,13H2,1-4H3/t11-/m1/s1 |
InChIキー |
RKWVBMQNSWISJX-LLVKDONJSA-N |
異性体SMILES |
CC(C)(C)[C@@H](C1=CC(=CC=C1)S(=O)(=O)C)N |
正規SMILES |
CC(C)(C)C(C1=CC(=CC=C1)S(=O)(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-Butyl 3-Amino-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate Oxalate](/img/structure/B15238078.png)
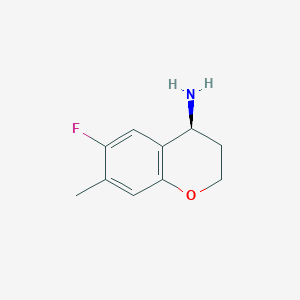
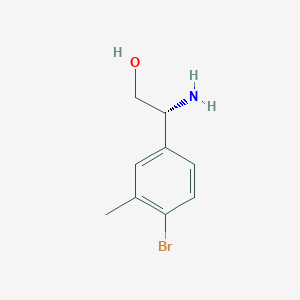
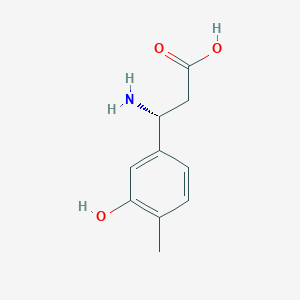
![4-Chloro-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15238115.png)
![(7S,8AR)-7-Methoxyoctahydropyrrolo[1,2-A]pyrazine](/img/structure/B15238120.png)
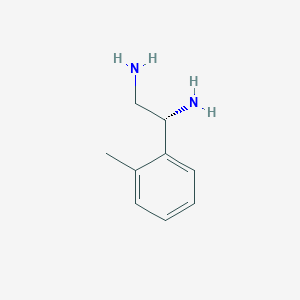

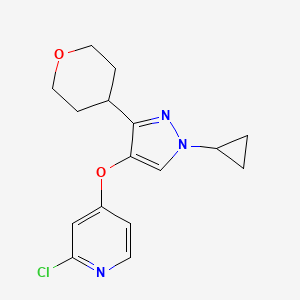
![1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15238143.png)
![((2R,3R,4S,5R)-4-(Benzoyloxy)-3-fluoro-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15238149.png)
![(E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B15238155.png)
